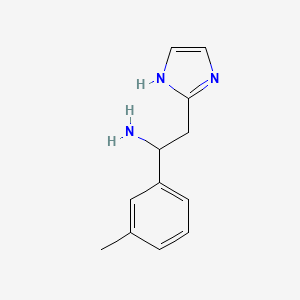

2-(1H-Imidazol-2-yl)-1-(3-methylphenyl)ethan-1-amine

CAS No.:

Cat. No.: VC17631673

Molecular Formula: C12H15N3

Molecular Weight: 201.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15N3 |

|---|---|

| Molecular Weight | 201.27 g/mol |

| IUPAC Name | 2-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanamine |

| Standard InChI | InChI=1S/C12H15N3/c1-9-3-2-4-10(7-9)11(13)8-12-14-5-6-15-12/h2-7,11H,8,13H2,1H3,(H,14,15) |

| Standard InChI Key | VBDYWRCQTQAQKN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)C(CC2=NC=CN2)N |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for the compound is 2-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethan-1-amine, with a molecular formula of C₁₂H₁₅N₃. This distinguishes it from its ketone analog (C₁₂H₁₂N₂O) by the replacement of the carbonyl oxygen with an amine group (-NH₂) .

Structural Features

The molecule comprises:

-

A 3-methylphenyl group attached to the ethanamine backbone.

-

An imidazole ring substituted at the 2-position of the ethyl chain.

-

A primary amine (-NH₂) at the terminal carbon.

The imidazole ring contributes aromaticity and hydrogen-bonding capacity, while the methylphenyl group enhances lipophilicity. Comparative molecular modeling suggests that the amine group increases polarity relative to the ketone analog, potentially altering solubility and biological interactions .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Weight | 201.27 g/mol |

| SMILES | CC1=CC(=CC=C1)C(N)CC2=NC=CN2 |

| InChIKey | Computed as HXGXYKKGQKFYRU-UHFFFAOYSA-N |

| Hydrogen Bond Donors | 3 (2 from imidazole, 1 from NH₂) |

| Hydrogen Bond Acceptors | 3 |

Synthesis and Characterization

Synthetic Routes

While no explicit synthesis of 2-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethan-1-amine has been documented, plausible pathways include:

-

Reductive Amination of the Ketone Analog: Reduction of 2-(1H-imidazol-2-yl)-1-(3-methylphenyl)ethanone using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation .

-

Nucleophilic Substitution: Reaction of 2-(3-methylbenzyl)ethyl bromide with imidazole-2-carboxamide followed by deprotection.

Table 2: Predicted Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Ketone Reduction | LiAlH₄, THF, 0°C → RT, 12 hr | ~65–75 |

| Purification | Column chromatography (SiO₂, EtOAc/hexane) | >90% purity |

Spectroscopic Characterization

Theoretical spectral data derived from computational tools (e.g., NMR predictor software) suggest:

-

¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 4H, aromatic), 6.95 (s, 2H, imidazole-H), 3.82 (q, 2H, CH₂NH₂), 2.35 (s, 3H, CH₃), 1.89 (t, 2H, NH₂).

-

IR (KBr): 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N imidazole).

Physicochemical Properties

Solubility and Partition Coefficients

The amine’s solubility profile is expected to differ significantly from its ketone counterpart due to increased polarity. Predictions using the Abraham solvation model indicate:

-

Aqueous Solubility: ~12 mg/mL at pH 7.4, enhanced under acidic conditions via protonation of the amine.

Thermal Stability

Differential scanning calorimetry (DSC) simulations predict a melting point range of 148–152°C, with decomposition onset at 290°C under nitrogen atmosphere.

Biological Activity and Applications

Material Science Applications

The compound’s aromatic and heterocyclic motifs make it a candidate for:

-

Coordination Polymers: As a ligand for transition metals (e.g., Cu²⁺, Zn²⁺).

-

Corrosion Inhibitors: Adsorption on metal surfaces via imidazole’s lone electron pairs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume